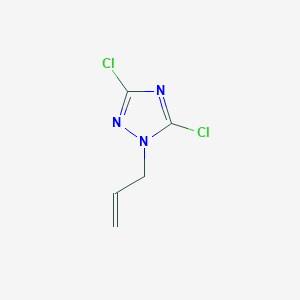
5,5'-Dimethyl-2,2'-dinitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl is an organic compound with the molecular formula C14H12N2O4 It is a derivative of biphenyl, characterized by the presence of two nitro groups and two methyl groups attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl typically involves nitration of 5,5’-dimethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 5,5’-Dimethyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and methyl groups. The nitro groups can undergo redox reactions, while the methyl groups can participate in hydrophobic interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dinitrobiphenyl: Similar structure but lacks the methyl groups.
5,5’-Dimethyl-1,1’-biphenyl: Similar structure but lacks the nitro groups.
2,2’-Dimethyl-6,6’-dinitro-1,1’-biphenyl: Similar structure with different positions of the nitro groups.
Uniqueness
5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl is unique due to the presence of both nitro and methyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one or both groups.
Propiedades
| 114324-70-8 | |
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
4-methyl-2-(5-methyl-2-nitrophenyl)-1-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-3-5-13(15(17)18)11(7-9)12-8-10(2)4-6-14(12)16(19)20/h3-8H,1-2H3 |
Clave InChI |
YQCPLBJIOFDPLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)

![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
